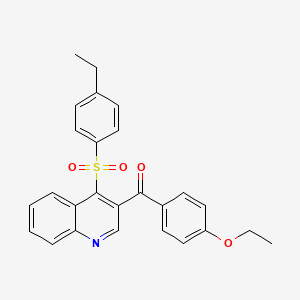![molecular formula C8H12O3 B2693738 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2243516-00-7](/img/structure/B2693738.png)
1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . Bicyclo [2.1.1]hexanes, in general, are playing an increasingly important role in the field of organic chemistry .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “this compound”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C9H14O3/c1-7(2)9(6(10)11)4-8(3,5-9)12-7/h4-5H2,1-3H3,(H,10,11) .
Wissenschaftliche Forschungsanwendungen
Plant Betalains: Chemistry and Biochemistry
Betalains, derived from betalamic acid, showcase the versatility of naturally occurring carboxylic acids in plant pigmentation and their potential applications in scientific research. These compounds serve as chemosystematic markers across various plant families and contribute to health as safe, consumable pigments with antioxidant properties (Khan & Giridhar, 2015).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those with structural complexity similar to the compound of interest, have been studied for their role in inhibiting microbial growth in bio-renewable fuel and chemical production processes. This research highlights the fine balance required in utilizing these compounds for industrial applications without compromising microbial health and productivity (Jarboe et al., 2013).
Plant Betalains: Safety, Antioxidant Activity, Clinical Efficacy, and Bioavailability
Further investigation into betalains, related to betalamic acid, emphasizes their safety, antioxidant capabilities, and clinical efficacy. These studies underscore the potential of naturally occurring carboxylic acids in enhancing human health through dietary intake, highlighting their bioavailability and functional benefits (Khan, 2016).
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME)
Research on the catalytic synthesis of OME from ethers, a process potentially analogous to transformations involving complex carboxylic acids like the one , demonstrates the importance of these reactions in producing environmentally friendly fuels. This work illustrates the practical applications of catalysis in converting organic compounds to valuable industrial products (Baranowski et al., 2017).
Norcantharidin Analogues: A Patent Review
Norcantharidin, a compound with a bicyclic structure somewhat reminiscent of the queried chemical, showcases the therapeutic potential of structurally complex molecules. The modification of such molecules has led to analogues with promising anticancer activities, demonstrating the broader implications of chemical structure modification in drug discovery (Deng & Tang, 2011).
Wirkmechanismus
Target of Action
The primary targets of 1,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid are currently unknown .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes .
Biochemical Pathways
It is likely that the compound’s action influences multiple pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
It is likely that the compound’s action results in a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors . These factors could include pH, temperature, and the presence of other molecules .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-8(6(9)10)3-7(2,4-8)11-5/h5H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDRGBQGRGTFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,14,14-Trimethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2693657.png)

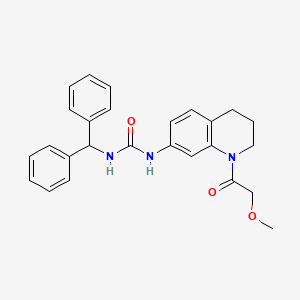

![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2693662.png)
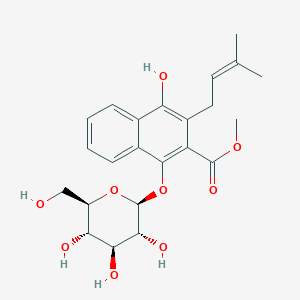
![2-{[(4-Butylphenyl)amino]methyl}phenol](/img/structure/B2693664.png)
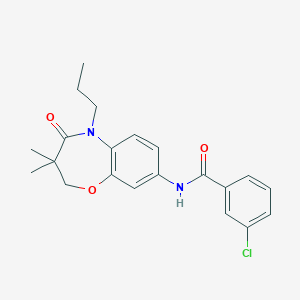
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2693669.png)
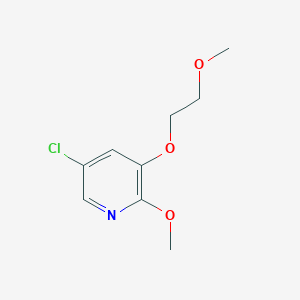
![2-(2-fluorophenyl)-4-methyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B2693672.png)
![N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-2-fluoro-5-methylaniline](/img/structure/B2693673.png)
![2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2693675.png)
